molecular formula C19H17ClFN3OS B11241588 2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

2-((1-(2-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11241588
M. Wt: 389.9 g/mol
InChI Key: WANNYQCIUPWAJE-UHFFFAOYSA-N
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Description

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both imidazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, which is then reacted with a chlorophenylmethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-({1-[(2-CHLOROPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClFN3OS

Molecular Weight

389.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H17ClFN3OS/c20-17-4-2-1-3-15(17)12-24-10-9-22-19(24)26-13-18(25)23-11-14-5-7-16(21)8-6-14/h1-10H,11-13H2,(H,23,25)

InChI Key

WANNYQCIUPWAJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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